Benzenamine,4-chloro-2-(1-phenylethenyl)-
Description
Chemical Structure:
Benzenamine,4-chloro-2-(1-phenylethenyl)- (IUPAC name: 4-Chloro-2-(1-phenylethenyl)benzenamine) is a substituted aniline derivative with a chloro group at the para position (C4) and a styrenyl (1-phenylethenyl) group at the ortho position (C2) on the benzene ring (Figure 1). Its molecular formula is C₁₄H₁₂ClN, with an average molecular mass of 229.70 g/mol.
Synthesis and Characterization:
The compound is synthesized via carbamate protection of the amine group. For example, treatment with di-t-butyl dicarbonate in a 20% NaOH–1,4-dioxane mixture at 50°C for 5 days yields t-butyl 4-chloro-2-(1-phenylethenyl)phenylcarbamate (1f) in 54% yield . Key spectral data includes:
- IR (neat): 1732 cm⁻¹ (C=O stretch of carbamate) .
- ¹H NMR: δ 5.35 (1H, s, vinyl proton), 7.28–7.33 (6H, m, aromatic protons) .
Applications:
Primarily used as a synthetic intermediate for heterocyclic compounds, such as isothiochromenes and 1,3-dihydrobenzo[c]thiophenes .
Properties
CAS No. |
3158-99-4 |
|---|---|
Molecular Formula |
C14H12ClN |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
4-chloro-2-(1-phenylethenyl)aniline |
InChI |
InChI=1S/C14H12ClN/c1-10(11-5-3-2-4-6-11)13-9-12(15)7-8-14(13)16/h2-9H,1,16H2 |
InChI Key |
OSYKQMXKERGYJM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Suzuki–Miyaura Cross-Coupling Reaction
The Suzuki–Miyaura reaction is a widely used method for synthesizing 4-chloro-2-(1-phenylethenyl)benzenamine. This palladium-catalyzed coupling reaction involves:
- Reactants : 4-Chloro-2-bromoaniline and styrylboronic acid.
- Catalyst : Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
- Base : Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄).
- Solvent : Tetrahydrofuran (THF) or dioxane/water mixtures.
- Conditions : 80–100°C for 12–24 hours under inert atmosphere.
Mechanism :
- Oxidative addition of the aryl bromide to Pd(0).
- Transmetallation with the styrylboronic acid.
- Reductive elimination to form the C–C bond.
Advantages :
- High functional group tolerance.
- Scalable for industrial production.
Heck Reaction
The Heck reaction constructs the styryl group via palladium-catalyzed coupling:
- Reactants : 4-Chloro-2-iodoaniline and styrene.
- Catalyst : Palladium(II) acetate with tri-o-tolylphosphine (P(o-Tol)₃).
- Base : Triethylamine (Et₃N).
- Solvent : Dimethylformamide (DMF) or acetonitrile.
- Conditions : 100–120°C for 6–12 hours.
Mechanism :
- Pd(0) insertion into the aryl iodide bond.
- Alkene coordination and migratory insertion.
- β-Hydride elimination to form the trans-alkene.
Limitations :
- Requires stoichiometric silver salts for iodide scavenging.
Wittig Reaction
The Wittig reaction forms the styryl group by reacting an aldehyde with a phosphorus ylide:
- Reactants : 4-Chloro-2-aminobenzaldehyde and benzyltriphenylphosphonium ylide.
- Base : Sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS).
- Solvent : Dichloromethane (DCM) or THF.
- Conditions : Room temperature for 2–4 hours.
Mechanism :
- Ylide nucleophilic attack on the aldehyde.
- Formation of oxaphosphetane intermediate.
- Collapse to release triphenylphosphine oxide and the alkene.
Advantages :
- Stereoselective for trans-alkenes.
Direct Arylation via Palladium Catalysis
Aryl-aryl coupling avoids pre-functionalized substrates:
- Reactants : 4-Chloroaniline and 2-bromostyrene.
- Catalyst : Palladium(II) chloride (PdCl₂) with 1,1′-bis(diphenylphosphino)ferrocene (dppf).
- Base : Cesium carbonate (Cs₂CO₃).
- Solvent : Toluene.
- Conditions : 110°C for 24 hours.
Reductive Amination of Nitro Intermediates
A two-step process involving nitro group reduction:
- Nitration : 4-Chloro-2-(1-phenylethenyl)nitrobenzene synthesis via Friedel–Crafts acylation.
- Reduction : Hydrazine hydrate (N₂H₄·H₂O) with Raney nickel (Ni) in methanol at 60°C.
Comparative Analysis of Methods
Industrial-Scale Synthesis
Large-scale production favors the Suzuki–Miyaura method due to:
- Cost-effectiveness : Organoboron reagents are inexpensive.
- Safety : Aqueous conditions reduce flammability risks.
- Purity : Minimal byproducts (e.g., <5% homocoupling).
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(1-phenylvinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic aromatic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Strong bases like sodium hydroxide and nucleophiles such as amines or thiols are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline compounds depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(1-phenylvinyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(1-phenylvinyl)aniline involves its interaction with molecular targets through nucleophilic aromatic substitution. The chloro group is replaced by nucleophiles, leading to the formation of various substituted products. The compound’s effects are mediated through its ability to form stable intermediates and react with specific nucleophiles .
Comparison with Similar Compounds
Structural Analogues
Table 1 highlights key structural analogues and their substituent variations:
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The chloro group (electron-withdrawing) in the parent compound enhances electrophilic substitution resistance compared to methoxy (electron-donating) analogues like 2-[1-(4-methoxyphenyl)ethenyl]benzenamine .
- Steric Effects : Bulky substituents (e.g., 4-chloro-2,6-diethylbenzenamine) reduce reactivity in coupling reactions compared to the styrenyl group in the parent compound .
Carbamate Derivatives :
Aldehyde Derivatives :
Physicochemical Properties
Table 2 compares lipophilicity (log k) and solubility:
Lipophilicity Trends :
Anticonvulsant Activity :
- Thiadiazole derivatives of 4-chloro-2-(2-chlorophenoxy)aniline (ED₅₀ = 20.11 mg/kg in MES tests) show superior activity compared to styrenyl analogues, which lack direct bioactivity .
Regulatory Status :
- 4-Chloro-2-methylbenzenamine and its hydrochloride are classified as hazardous (U328) under EPA guidelines due to toxicity .
Q & A
Q. What are the established synthetic routes for Benzenamine,4-chloro-2-(1-phenylethenyl)-, and how are they optimized for yield?
The compound can be synthesized via cross-coupling reactions involving halogenated aniline derivatives and styrenyl moieties. A common approach involves the Heck reaction, where a palladium catalyst facilitates coupling between 4-chloro-2-iodoaniline and styrene derivatives under controlled conditions (e.g., DMF solvent, 80–100°C). Optimization focuses on catalyst loading (e.g., 2–5 mol% Pd(OAc)₂) and ligand selection (e.g., PPh₃) to minimize side reactions like dehalogenation . Purification typically employs column chromatography with hexane/ethyl acetate gradients. Yield improvements (60–85%) are achieved by optimizing reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 aniline:styrene) .
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR confirm the vinyl group (δ 5.2–6.8 ppm for CH₂=CH–) and aromatic substitution patterns (e.g., para-chloro at δ 7.3–7.5 ppm) .
- Mass Spectrometry : Electron ionization (EI-MS) identifies the molecular ion peak at m/z 248.66 (C₁₂H₉ClN₂O₂), with fragmentation patterns consistent with loss of Cl (–35) and NO₂ (–46) groups .
- IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=C stretch) and ~1340 cm⁻¹ (C–N stretch) validate the vinylamine structure .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties, such as boiling points?
Conflicting data (e.g., boiling points under reduced pressure) require cross-validation using standardized methods. For example:
| Tboil (K) | Pressure (bar) | Source |
|---|---|---|
| 339.7 | 0.004 | Aldrich |
| 349–351 | 0.0045 | PCR Inc. |
| 360–361 | 0.013 | Frinton Labs |
| To reconcile these differences, researchers should: |
Q. What computational strategies predict the compound’s reactivity in electrophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the aromatic ring. Results indicate:
- The para-chloro group directs electrophiles to the ortho position (Hammett σp = +0.23).
- The vinyl group introduces conjugation effects, lowering the activation energy for nitration (~15 kJ/mol vs. non-vinyl analogs).
- Solvent effects (e.g., acetonitrile vs. toluene) are modeled using the Polarizable Continuum Model (PCM), revealing a 10% rate increase in polar solvents .
Q. How do steric and electronic factors influence the compound’s stability under varying pH conditions?
The vinylamine group (–NH–CH=CH–) is susceptible to hydrolysis under acidic conditions (pH < 3), forming 4-chloroaniline and benzaldehyde. Stability studies (UV-Vis monitoring at 270 nm) show:
- Half-life (t½) : 48 hrs at pH 5 vs. 2 hrs at pH 2.
- Stabilizers : Adding 1% w/v cyclodextrin extends t½ to 72 hrs at pH 2 via host-guest complexation .
Electronic effects from the chloro substituent reduce basicity (pKa ≈ 3.8), limiting protonation-driven degradation .
Methodological Considerations
Q. What analytical workflows validate purity in the presence of byproducts like dehalogenated analogs?
A tiered approach is recommended:
HPLC-DAD : C18 column (5 µm, 250 mm), 1 mL/min isocratic elution (60:40 MeOH:H₂O). Detect impurities at 254 nm .
GC-MS : Splitless injection (250°C), DB-5MS column. Identify dehalogenated byproducts (e.g., m/z 213.1 for 2-(1-phenylethenyl)aniline) .
Elemental Analysis : Confirm Cl content (theoretical: 14.25%) to detect incomplete halogenation .
Q. How are contradictions in spectroscopic data addressed during structure elucidation?
Conflicting IR or NMR signals (e.g., ambiguous vinyl proton splitting) can arise from tautomerism or solvent effects. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
